

5-Aminosalicylic acid synthesis and chemical properties

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Compound of Interest

Compound Name: 5-Aminosalicylic Acid

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5-Aminosalicylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminosalicylic acid (5-ASA), also known as mesalazine, is a cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1][2][3] Its therapeutic efficacy is attributed to its anti-inflammatory properties, primarily exerted locally within the gastrointestinal tract.[4] This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical methodologies for 5-ASA, tailored for researchers and professionals in drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways and mechanisms of action are presented to facilitate a comprehensive understanding of this critical pharmaceutical agent.

Chemical and Physical Properties

5-ASA is an aromatic amino acid and a derivative of salicylic acid, characterized by an amino group at the 5-position.[1][3] This substitution is crucial for its therapeutic activity. The compound typically appears as off-white to pinkish or purplish-tan crystals or powder.[1][5] It is

sparingly soluble in cold water and ethanol but shows increased solubility in hot water and hydrochloric acid.[1][6]

Physicochemical Data

A summary of the key physicochemical properties of 5-ASA is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₃	[3][6]
Molar Mass	153.14 g/mol	[6][7]
Melting Point	275-280 °C (with decomposition)	[1][6]
Water Solubility	<0.1 g/100 mL at 21 °C	[6]
logP	1.2	[5]
pKa	~2.3 (carboxyl), ~5.7 (amino), ~13.9 (hydroxyl)	
Appearance	Off-white to pink crystals or powder	[1]

Stability and Storage

5-Aminosalicylic acid is known to be unstable in the presence of water and light, with oxidation being a primary degradation pathway.[5][8] It is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][6] For long-term storage, it should be kept at room temperature, protected from light and moisture.[7] Studies have shown that an extemporaneously prepared suspension of 5-ASA can be stable for up to 90 days at both room temperature and under refrigeration.[9]

Spectroscopic Data

The structural elucidation of 5-ASA is confirmed through various spectroscopic techniques.

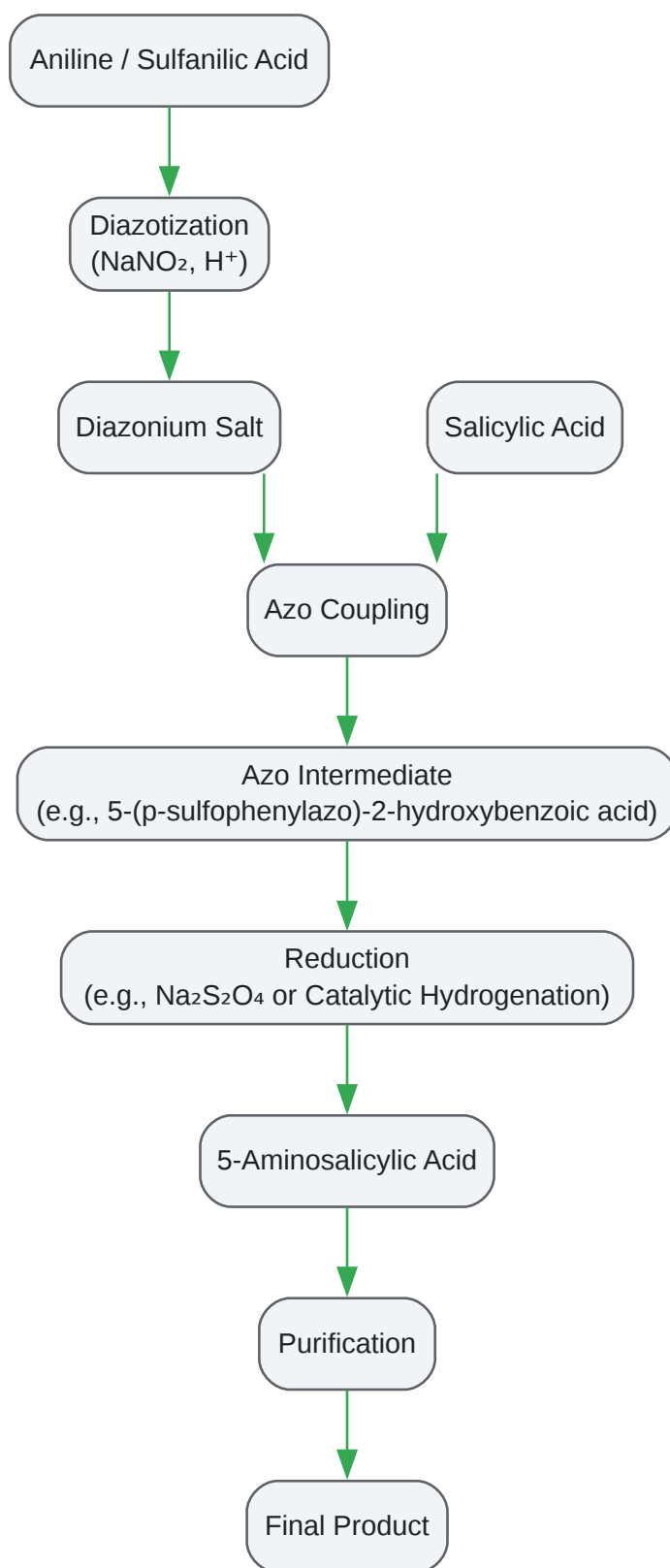
Technique	Key Features	Reference
UV-Vis Spectroscopy	Absorption maxima are dependent on the solvent and pH. In one study, a chromogen formed by diazotization showed an absorption maximum at 470 nm.	[10] [11]
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, N-H, C=O (carboxyl), and aromatic ring vibrations are observed. A reference spectrum is available in ChemicalBook.	[12] [13]
Nuclear Magnetic Resonance (¹ H-NMR) Spectroscopy	The proton NMR spectrum provides distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups, confirming the substitution pattern.	[13] [14]
Mass Spectrometry (MS)	The molecular ion peak is observed at m/z 153. Fragmentation patterns can be used for structural confirmation and in quantitative analysis.	[12] [15]

Synthesis of 5-Aminosalicylic Acid

Several synthetic routes have been developed for the production of 5-ASA, ranging from classical organic reactions to more modern, optimized industrial processes.

Phenylazo Salicylic Acid Reduction Method

This is a mainstream method for the industrial preparation of mesalazine.[\[16\]](#) It involves the diazotization of an aromatic amine, such as aniline or sulfanilic acid, followed by coupling with salicylic acid to form an azo compound. The azo compound is then reduced to yield 5-ASA.



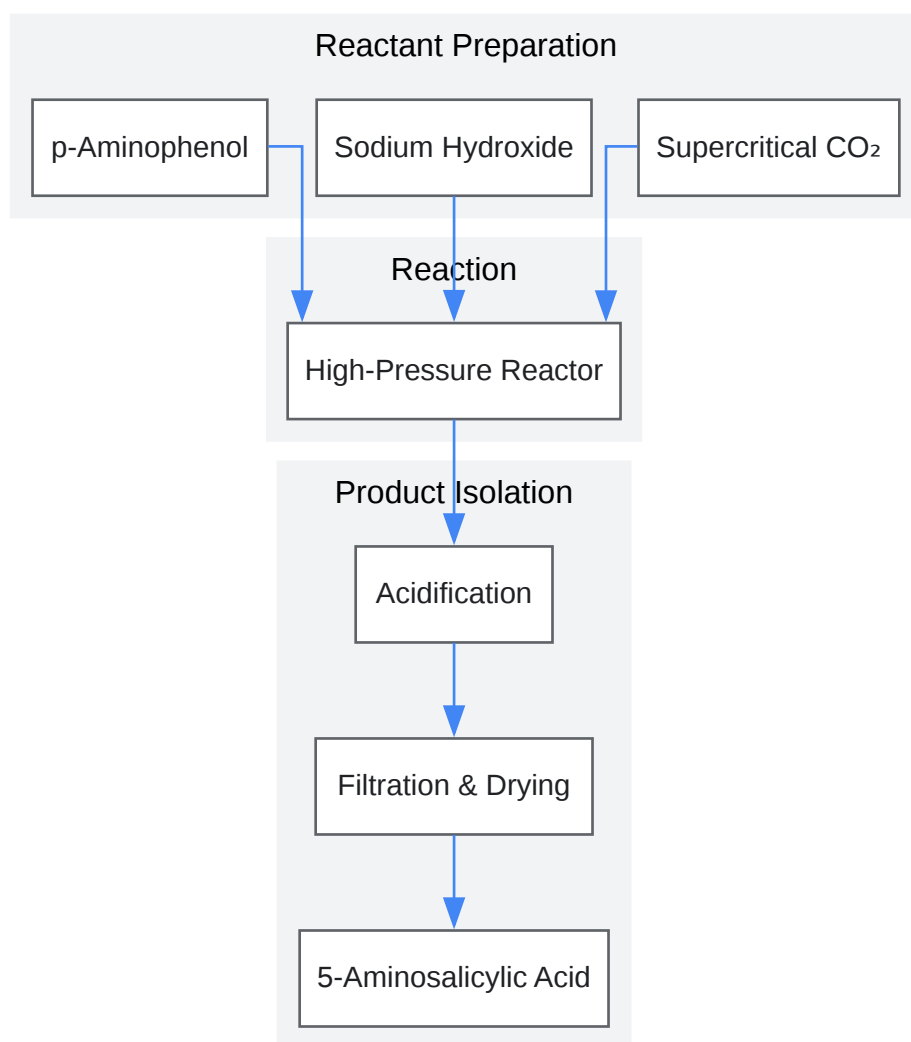
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Caption: Phenylazo Salicylic Acid Reduction Pathway.

- **Diazotization:** A mixture of 50 g of aniline hydrochloride, 60 g of concentrated hydrochloric acid, and 300 g of ice is prepared. A solution of 29 g of sodium nitrite in 100 ml of water is added to diazotize the aniline.[\[17\]](#)
- **Azo Coupling:** After 15 minutes, the diazonium salt solution is added to a solution of 53.3 g of salicylic acid in 220 g of crystallized sodium carbonate and one liter of water. The sodium salt of the azo compound separates.[\[17\]](#)
- **Reduction:** The filtered azo compound is boiled with approximately one liter of water. Sodium hydroxide solution is added until the solution is alkaline. About 135 g of dry sodium hyposulphite (sodium dithionite) is added until the reduction is complete.[\[17\]](#)
- **Work-up and Purification:** Aniline is removed by steam distillation. The solution is then acidified, causing the free **5-aminosalicylic acid** to precipitate. The product is filtered and dried.[\[17\]](#)

Kolbe-Schmidt Reaction

This method involves the carboxylation of an aminophenol. A notable advancement is the use of supercritical carbon dioxide, which acts as both a reactant and the reaction medium, leading to higher yields and more environmentally friendly conditions compared to traditional methods.[\[18\]](#)



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Caption: Supercritical Kolbe-Schmidt Synthesis Workflow.

- Reactants: p-Aminophenol and sodium hydroxide are used as starting materials.[18]
- Reaction Conditions: The reaction is carried out in a high-pressure reactor with supercritical CO₂. Optimal conditions reported are a pressure of 9.0 MPa, a temperature of 140 °C, a reaction time of 2.5 hours, and a stirring speed of 300 rpm.[18]
- Outcome: This method can achieve yields of over 90.5%.[18]

Nitration of Salicylic Acid followed by Reduction

Another common laboratory and industrial synthesis involves the nitration of salicylic acid to form 5-nitrosalicylic acid, followed by the reduction of the nitro group to an amino group.

- Starting Material: 2-hydroxy-5-nitrobenzoic acid (Intermediate II).[19]
- Reduction: 8 kg (43.6 mol) of the starting material is added to a solution of 3.26 kg (30.6 mol) of sodium carbonate in 64 L of water. Raney Nickel (10% suspension) is added to the system.[19]
- Hydrogenation: The mixture is hydrogenated for 6 hours at 60 °C under a hydrogen pressure of 3-4 MPa.[19]
- Work-up: After the reaction is complete, the mixture is cooled, and a 5% sodium hydroxide solution is added. The catalyst is removed by filtration. The mother liquor is acidified with hydrochloric acid to a pH between 2.5 and 3.0 to precipitate the product.[19]
- Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization from hot water with activated carbon to yield a high-purity product (99.9%). [19]

Analytical Methods

A variety of analytical methods are available for the quantification of 5-ASA and its metabolites in pharmaceutical formulations and biological fluids.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[20]

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high sensitivity and selectivity for the analysis of 5-ASA.[2]

Method	Column	Mobile Phase	Detection	Application	Reference
HPLC-MS/MS	C18	17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v)	ESI-MS/MS (Negative Ion Mode)	Determination of 5-ASA and N-acetyl-5-ASA in human plasma	[15]
HPLC-UV/Fluorescence	Purospher RP-18e	Not specified	UV (313 nm) and Fluorescence (Ex: 300 nm, Em: 406 nm)	Pharmacokinetic studies of mesalazine dosage forms	[21]
Mixed-Mode HPLC	Amaze RP SA	ACN, buffer	UV, MS, CAD, ELSD	Analysis of 5-ASA and its impurities	[22]

- Sample Preparation: Plasma samples are deproteinized by adding methanol.[15]
- Internal Standards: 4-Aminosalicylic acid (4-ASA) and N-acetyl-4-ASA are used as internal standards.[15]
- Chromatographic Separation: A C18 column is used with an isocratic mobile phase of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (85:15 v/v) at a flow rate of 0.2 mL/min.[15]
- Detection: Detection is performed by tandem mass spectrometry with an electrospray source in negative ionization mode. The multiple reaction monitoring transitions are m/z 152 → 108 for 5-ASA and m/z 194 → 150 for N-acetyl-5-ASA.[15]
- Quantification: The limit of quantification is 50 ng/mL for both analytes.[15]

Spectrophotometric Methods

Spectrophotometric methods provide a simpler and more cost-effective alternative for the quantification of 5-ASA, particularly in pharmaceutical quality control.[2][20]

- Principle: This method is based on the diazotization of the primary amino group of 5-ASA with nitrous acid in an acidic medium, followed by coupling with a suitable chromogenic agent (e.g., thymol) in a basic medium to form a colored azo dye.[11]
- Procedure:
 - An aliquot of the 5-ASA solution is treated with sodium nitrite solution in the presence of hydrochloric acid to form the diazonium salt.
 - A solution of thymol is then added, followed by sodium hydroxide to facilitate the coupling reaction.
 - The absorbance of the resulting violet-colored chromogen is measured at its absorption maximum (e.g., 470 nm with thymol).[11]
- Quantification: The concentration is determined using a calibration curve prepared with standard solutions of 5-ASA. The Beer-Lambert law is typically obeyed over a specific concentration range.[11]

Mechanism of Action

The anti-inflammatory effect of 5-ASA is multifactorial and not fully elucidated. It is believed to act locally on the intestinal mucosa.[23] The primary mechanisms include the inhibition of inflammatory mediators and modulation of intracellular signaling pathways.

Inhibition of Prostaglandin and Leukotriene Synthesis

5-ASA is known to inhibit the cyclooxygenase (COX) and lipoxygenase pathways, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[1][4] By blocking these pathways, 5-ASA reduces the levels of these potent inflammatory mediators in the gut.[4]

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling

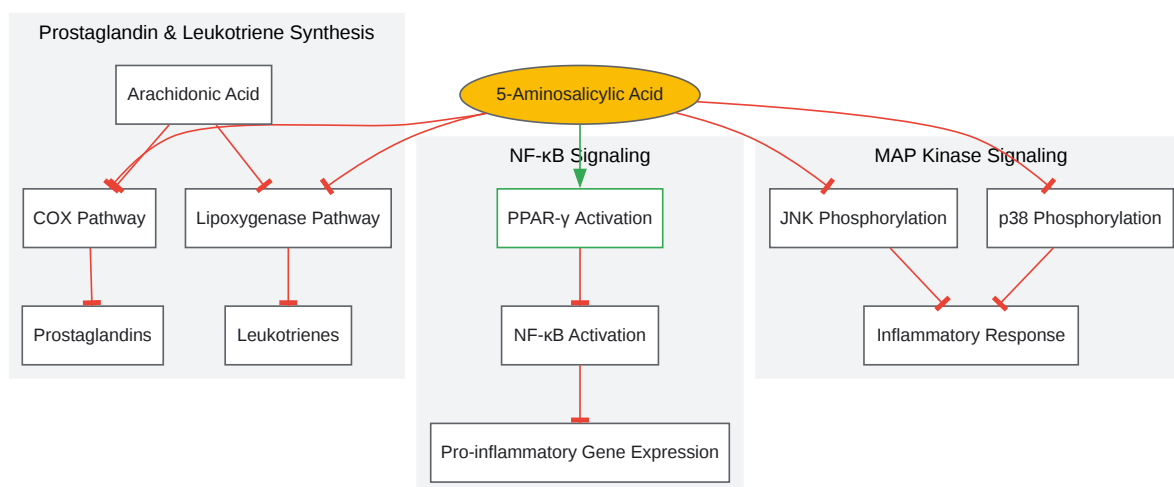
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. 5-ASA has been shown to inhibit the activation of the NF-κB pathway.[24] This may occur through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which can antagonize NF-κB activity.[24]

Scavenging of Reactive Oxygen Species (ROS)

5-ASA possesses antioxidant properties and may act as a scavenger of reactive oxygen species, thereby reducing oxidative stress and tissue damage in the inflamed intestinal mucosa.[1]

Inhibition of MAP Kinase Pathways

Studies have shown that 5-ASA can inhibit the phosphorylation of c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein (MAP) kinases in macrophages, which are crucial signaling pathways involved in the inflammatory response.[25]



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Caption: Key Signaling Pathways Modulated by 5-ASA.

Conclusion

5-Aminosalicylic acid remains a vital therapeutic agent in the management of inflammatory bowel disease. A thorough understanding of its synthesis, chemical properties, and analytical methodologies is essential for quality control, formulation development, and further research into its mechanisms of action and potential new applications. This guide provides a consolidated resource of technical information to support the ongoing efforts of scientists and researchers in this field.

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